Teslexivir

説明

Historical Development and Discovery Context

Teslexivir emerged from early antiviral research targeting protein-protein interactions (PPIs) critical for viral replication. Initially developed by Anaconda Pharma under the code AP611074 , its discovery marked a breakthrough in addressing human papillomavirus (HPV) infections, particularly types 6 and 11 responsible for condyloma (anogenital warts). The compound’s development trajectory shifted in 2015 when Biota Pharmaceuticals (later Aviragen Therapeutics ) acquired rights to advance it into clinical trials, rebranding it as BTA074 .

A Phase IIa trial in 2013 demonstrated its efficacy in reducing wart size with minimal side effects, distinguishing it from existing therapies that often caused severe local reactions. By 2017, Aviragen completed enrollment for a Phase II trial (NCT02724254) involving 210 patients, focusing on clearance rates and recurrence prevention. Despite promising results, development halted after Aviragen’s merger with Vaxart, Inc. in 2018, which prioritized vaccine platforms over small-molecule therapeutics.

Key Milestones in Development

Classification in Chemical Taxonomy

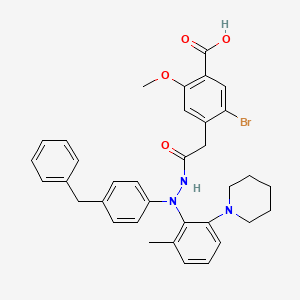

This compound belongs to a novel class of small-molecule PPI inhibitors targeting viral replication machinery. Its chemical structure integrates:

- Benzoic acid derivatives : A carboxylated aromatic ring system enabling target binding.

- Hydrazine-linked scaffolds : Facilitate interaction with HPV E1/E2 protein interfaces.

- Piperidine and bromophenol moieties : Enhance solubility and specificity for viral over host proteins.

Molecular Properties

Its mechanism involves inhibiting the E1-E2 protein complex required for HPV DNA replication, a unique approach compared to nucleoside analogs or immunomodulators.

Nomenclature and Alternative Designations

This compound is recognized under multiple identifiers, reflecting its developmental history and partnerships:

Position in Antiviral Research Framework

This compound occupies a niche in direct-acting antivirals (DAAs) due to its specificity for HPV 6/11. Unlike immunotherapies (e.g., imiquimod) or cytotoxic agents (e.g., podophyllotoxin), it directly disrupts viral replication without inducing inflammation.

Comparative Advantages

- Mechanistic Precision : Targets E1-E2 dimerization, a step absent in host cells, reducing off-target effects.

- Topical Administration : As a 5% gel, it minimizes systemic exposure while maximizing localized efficacy.

- Replication Barrier : Prevents viral DNA synthesis, potentially lowering recurrence rates post-clearance.

Research Applications Beyond Condyloma

特性

IUPAC Name |

4-[2-[2-(4-benzylphenyl)-2-(2-methyl-6-piperidin-1-ylphenyl)hydrazinyl]-2-oxoethyl]-5-bromo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36BrN3O4/c1-24-10-9-13-31(38-18-7-4-8-19-38)34(24)39(28-16-14-26(15-17-28)20-25-11-5-3-6-12-25)37-33(40)22-27-21-32(43-2)29(35(41)42)23-30(27)36/h3,5-6,9-17,21,23H,4,7-8,18-20,22H2,1-2H3,(H,37,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWCUQWSZXLRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCCCC2)N(C3=CC=C(C=C3)CC4=CC=CC=C4)NC(=O)CC5=CC(=C(C=C5Br)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075798-37-6 | |

| Record name | Teslexivir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075798376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TESLEXIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ91E95340 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

4-Benzylphenylhydrazine Fragment

-

Benzylation : Friedel-Crafts alkylation of benzene with benzyl chloride under AlCl₃ catalysis yields 4-benzyltoluene.

-

Nitration : Nitration at the para position using HNO₃/H₂SO₄ produces 4-benzylnitrobenzene.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, forming 4-benzylaniline.

-

Hydrazine Formation : Reaction with nitrous acid (HNO₂) followed by reduction generates the hydrazine derivative.

2-Methyl-6-piperidinylphenyl Fragment

5-Bromo-2-methoxybenzoic Acid

Hydrazide Bond Formation

The central hydrazide linkage likely forms via:

-

Acyl Chloride Activation : Treatment of 5-bromo-2-methoxybenzoic acid with thionyl chloride (SOCl₂) to generate the acyl chloride.

-

Coupling Reaction : Reaction with the pre-synthesized 4-benzylphenylhydrazine and 2-methyl-6-piperidinylphenylhydrazine fragments in tetrahydrofuran (THF) at 0–5°C, using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Purification and Crystallization

-

Chromatography : Flash silica gel chromatography (ethyl acetate/hexane gradient) isolates the crude product.

-

Crystallization : Recrystallization from isopropyl alcohol/water yields pharmaceutical-grade this compound.

Process Optimization Considerations

-

Solvent Reduction : Minimizing dimethylformamide (DMF) usage via direct isolation techniques, as demonstrated in Ensitrelvir synthesis.

-

Catalyst Efficiency : Substituting palladium on carbon (Pd/C) with heterogeneous catalysts to enhance hydrogenation yields.

-

Waste Management : Implementing in situ quenching of reagents to reduce effluent toxicity.

Analytical Validation

Critical quality attributes are verified via:

-

HPLC : USP L1 column (Zorbax SB-C18), mobile phase A: triethylamine/water/acetic acid (pH 5.0), flow rate 1.0 mL/min.

-

Mass Spectrometry : High-resolution MS confirms molecular weight (642.6 g/mol).

-

X-ray Crystallography : Polymorphic Form I identification ensures stability.

Industrial Scalability Challenges

-

Cost of Brominated Intermediates : Sourcing 5-bromo-2-methoxybenzoic acid at scale requires optimized bromination protocols.

-

Hydrazine Handling : Safe management of explosive intermediates necessitates continuous flow reactors.

-

Regulatory Compliance : Meeting USP standards for impurity profiles (<5.0% total organic impurities) .

化学反応の分析

Types of Reactions: Teslexivir undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

科学的研究の応用

Phase 2 Clinical Trial

A significant study evaluating Teslexivir was a Phase 2 double-blind, randomized, placebo-controlled trial conducted by Vaxart, Inc. The trial aimed to assess the safety, tolerability, and efficacy of a 5% gel formulation applied topically twice daily over 16 weeks in patients with condyloma.

Key Findings:

- Safety Profile: The trial reported a benign safety profile for this compound, with adverse events comparable to those in the placebo group. Mild local skin reactions were noted but no serious adverse events occurred .

- Efficacy Results: The primary endpoint of complete clearance of baseline condyloma was achieved by 30.6% of patients using this compound compared to 23.3% in the placebo group; however, this difference was not statistically significant . Notably, trends indicated higher clearance rates in female patients (37.5% vs. 23.3%) and those with larger condylomas (30.0% vs. 15.4%) .

Summary Table of Clinical Trial Results

| Parameter | This compound Group | Placebo Group | Statistical Significance |

|---|---|---|---|

| Complete Clearance Rate | 30.6% | 23.3% | Not Significant |

| Early Treatment Termination | 1.4% | 1.4% | - |

| Mild Adverse Events | Comparable | Comparable | - |

Broader Applications and Future Directions

While the primary focus has been on condyloma treatment, the antiviral properties of this compound suggest potential applications in other HPV-related diseases:

- Recurrent Respiratory Papillomatosis: Although currently inactive as an indication, ongoing research may explore its efficacy in treating this condition caused by HPV types that lead to respiratory tract lesions.

- Therapeutic Vaccines: Vaxart is also developing oral vaccines targeting HPV to elicit broader immune responses against various strains . The integration of this compound within such therapeutic frameworks could enhance overall treatment strategies against HPV-related diseases.

作用機序

Teslexivir exerts its antiviral effects by selectively inhibiting the interaction between the E1 and E2 proteins of HPV. This inhibition prevents the replication of viral DNA, thereby reducing the production of new viral particles. The molecular targets of this compound are the E1 and E2 proteins, which are essential for the viral life cycle .

類似化合物との比較

Mechanism of Action

Teslexivir’s unique mechanism distinguishes it from other HPV therapeutics:

| Compound | Target | Mechanism | Development Stage |

|---|---|---|---|

| This compound | HPV E1-E2 interaction | Inhibits viral DNA replication by blocking E1-E2 complex formation | Phase 2 (discontinued) |

| KK4A peptide (HCV) | HCV NS3 protease | Enhances catalytic efficiency of NS3 protease | Preclinical research |

| Oseltamivir | Influenza neuraminidase | Prevents viral release from host cells | Approved (influenza) |

| Remdesivir | SARS-CoV-2 RNA polymerase | Inhibits viral RNA synthesis | Approved (COVID-19) |

Notes:

- This compound’s specificity for HPV E1-E2 is unmatched among antivirals targeting papillomaviruses . Most HPV therapies (e.g., imiquimod, podophyllotoxin) act via immune modulation or cytotoxic mechanisms rather than direct viral replication inhibition.

- Compounds like KK4A peptide (HCV) and oseltamivir (influenza) illustrate the diversity of antiviral targets but lack cross-application to HPV .

Clinical Outcomes

This compound’s clinical performance was benchmarked against other antivirals in development:

Analysis:

- This compound’s failure contrasts with antivirals like remdesivir, which achieved emergency approval despite modest efficacy . This discrepancy underscores the complexity of HPV biology and the need for biomarkers to predict clinical response.

Research and Development Challenges

This compound’s discontinuation reflects broader challenges in antiviral development:

- Economic Factors: The high cost of Phase 2 trials (cited in Vaxart’s SEC filings) diverted resources from other candidates, emphasizing the need for robust preclinical validation .

生物活性

Teslexivir, also known as BTA074, is an antiviral compound developed primarily for the treatment of condyloma (anogenital warts). This article provides a detailed overview of its biological activity, focusing on its mechanism of action, efficacy in clinical trials, and safety profile.

This compound operates as a selective inhibitor of the interaction between two essential viral proteins, E1 and E2. This interaction is crucial for the viral life cycle, particularly in the context of human papillomavirus (HPV) infections. By inhibiting this interaction, this compound aims to prevent the replication and spread of HPV, thereby aiding in the clearance of condyloma lesions.

Clinical Research Findings

The most significant clinical data regarding this compound comes from a Phase 2 double-blind, randomized, placebo-controlled trial conducted to evaluate its efficacy and safety in patients with condyloma. The trial involved 218 participants who were treated with either this compound or a placebo gel over a period of 16 weeks.

Efficacy Results

- Complete Clearance Rates :

- This compound Group : 30.6% achieved complete clearance of baseline condyloma.

- Placebo Group : 23.3% achieved complete clearance.

Although there was a higher rate of clearance in the this compound group, the difference was not statistically significant. However, subgroup analyses indicated trends favoring this compound in specific populations:

- Female Patients : 37.5% in the this compound group cleared lesions compared to 23.3% in the placebo group.

- Patients with Large Condylomas : 30.0% in the this compound group cleared lesions versus 15.4% in the placebo group.

Safety Profile

The safety profile of this compound was found to be comparable to that of the placebo:

- Adverse Events : Mostly mild and similar between groups.

- Serious Adverse Events : None reported.

- Early Treatment Termination : Minimal at 1.4% for both groups.

Data Summary Table

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Complete Clearance Rate | 30.6% | 23.3% |

| Female Patients Clearance Rate | 37.5% | 23.3% |

| Large Condylomas Clearance Rate | 30.0% | 15.4% |

| Adverse Events | Mild | Mild |

| Serious Adverse Events | None | None |

| Early Treatment Termination | 1.4% | 1.4% |

Case Studies and Further Research

Further investigations are warranted to explore this compound's potential beyond condyloma treatment, particularly its antiviral properties against other HPV-related conditions and its role in enhancing immune responses.

A notable study highlighted by Vaxart Inc., the developer of this compound, emphasized ongoing analyses to better understand its efficacy across diverse patient demographics and conditions related to HPV infections .

Q & A

Q. What is the molecular mechanism by which Teslexivir inhibits HPV replication?

this compound selectively targets the interaction between HPV E1 and E2 proteins, which is essential for viral DNA replication and virion production . Methodologically, this inhibition can be studied using co-immunoprecipitation assays to assess E1-E2 binding disruption, coupled with quantitative PCR to measure reductions in viral DNA replication efficiency in in vitro HPV-infected keratinocyte models.

Q. Which experimental models are most appropriate for studying this compound's antiviral activity?

Primary human keratinocyte cultures infected with HPV 6/11 are widely used due to their physiological relevance to genital warts . Researchers should validate model suitability by correlating viral load reduction (via qPCR) with E1-E2 interaction inhibition (e.g., fluorescence resonance energy transfer assays). Include dose-response curves to establish IC₅₀ values and cytotoxicity thresholds .

Q. What are the key biomarkers to monitor this compound's efficacy in preclinical studies?

Essential biomarkers include:

- Viral DNA copy number (qPCR),

- E1-E2 complex formation (Western blot or proximity ligation assays),

- Cytopathic effect reduction (histopathology scoring). Normalize data to housekeeping genes/proteins and include untreated controls to account for baseline variability .

Advanced Research Questions

Q. How can researchers address contradictions in this compound efficacy data across different HPV subtypes?

Discrepancies may arise from subtype-specific E1/E2 structural variations. To resolve this:

- Perform comparative structural modeling of E1-E2 interfaces across subtypes (e.g., HPV 6 vs. 11),

- Use surface plasmon resonance to quantify this compound binding affinity differences,

- Validate findings in subtype-matched in vivo models (e.g., HPV-transgenic mice) .

Q. What methodological considerations are critical when designing combination therapies involving this compound?

- Synergy analysis : Use the Chou-Talalay method to calculate combination indices (CI) in dose-matrix experiments.

- Mechanistic non-overlap : Ensure secondary agents target non-E1/E2 pathways (e.g., immunomodulators).

- Resistance monitoring : Serial passage HPV strains under subtherapeutic this compound doses to identify compensatory mutations via whole-genome sequencing .

Q. How can researchers optimize in vitro models to recapitulate this compound's pharmacokinetic challenges in mucosal tissues?

- 3D organotypic raft cultures : Mimic stratified epithelium to study drug penetration barriers.

- Mucosal fluid simulants : Incorporate cervicovaginal fluid analogs to assess protein binding and pH-dependent stability.

- Real-time imaging : Use confocal microscopy with fluorescently labeled this compound to track subcellular distribution .

Q. What strategies mitigate the risk of HPV resistance to this compound in long-term studies?

- High-throughput mutagenesis screens : Identify E1/E2 mutations conferring resistance.

- Structural analogs : Design derivatives targeting conserved residues via molecular docking.

- Epistatic interaction analysis : Map compensatory pathways using CRISPR-Cas9 gene knockout libraries .

Q. How should translational studies balance this compound's antiviral potency with off-target effects?

- Proteome-wide profiling : Use thermal shift assays to identify non-E1/E2 targets.

- Single-cell RNA sequencing : Detect transcriptomic changes in host cells post-treatment.

- Toxicity thresholds : Define safety margins using organ-on-chip systems (e.g., liver-chip for metabolic toxicity) .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing this compound's dose-response data?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/EC₉₀. For reproducibility:

- Open-source tools : Implement CurveFit (Python) or drc (R package),

- Metadata standardization : Adopt MIAME/MINSEQE guidelines for experimental reporting .

Q. How can researchers validate this compound-specific effects when using complex biological systems?

- CRISPR-Cas9 knockouts : Generate E1/E2-deficient HPV strains as negative controls.

- Isobaric tagging (TMT) : Quantify proteomic changes attributable to this compound vs. bystander effects.

- Bayesian network analysis : Model causal relationships between drug exposure and phenotypic outcomes .

Methodological Resources

For experimental protocols, consult:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。